(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a sulfanylideneimidazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the final imidazolidinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and hydroxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one: can be compared with similar compounds such as:
4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for other compounds.
4,4’-Dichlorobenzophenone: Used in the production of polymers and as an intermediate in organic synthesis.
This compound .
Properties
Molecular Formula |
C12H12N2O3S |
---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-9-5-3-4-7(10(9)15)6-8-11(16)14-12(18)13-8/h3-6,15H,2H2,1H3,(H2,13,14,16,18)/b8-6+ |
InChI Key |
SXGTWDDOHKRUPD-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C/2\C(=O)NC(=S)N2 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
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